molecular formula C11H8ClN3O2S B012874 Imidazo(2,1-b)thiazole, 2,3-dihydro-6-(p-chlorophenyl)-5-nitro- CAS No. 106636-49-1

Imidazo(2,1-b)thiazole, 2,3-dihydro-6-(p-chlorophenyl)-5-nitro-

Cat. No. B012874
M. Wt: 281.72 g/mol
InChI Key: DSKUVNZWNYTKFF-UHFFFAOYSA-N
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Description

Imidazo(2,1-b)thiazole, 2,3-dihydro-6-(p-chlorophenyl)-5-nitro- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.

Mechanism Of Action

The mechanism of action of Imidazo(2,1-b)thiazole, 2,3-dihydro-6-(p-chlorophenyl)-5-nitro- is not fully understood. However, it is believed that the compound interacts with metal ions through a coordination bond. The resulting complex exhibits fluorescence, which can be used for the detection of metal ions.

Biochemical And Physiological Effects

The biochemical and physiological effects of Imidazo(2,1-b)thiazole, 2,3-dihydro-6-(p-chlorophenyl)-5-nitro- have not been extensively studied. However, it has been shown to exhibit low toxicity towards cells, making it a potential candidate for in vitro studies.

Advantages And Limitations For Lab Experiments

One of the significant advantages of Imidazo(2,1-b)thiazole, 2,3-dihydro-6-(p-chlorophenyl)-5-nitro- is its high selectivity and sensitivity towards metal ions. This makes it an ideal candidate for the detection of metal ions in various samples. However, the compound has limitations in terms of its stability and solubility, which can affect its performance in lab experiments.

Future Directions

There are several future directions for the study of Imidazo(2,1-b)thiazole, 2,3-dihydro-6-(p-chlorophenyl)-5-nitro-. One of the significant directions is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the study of its potential applications in the field of medicine, such as in the development of new drugs for the treatment of diseases. Additionally, the compound can be further studied for its potential applications in environmental monitoring and analysis.
Conclusion
In conclusion, Imidazo(2,1-b)thiazole, 2,3-dihydro-6-(p-chlorophenyl)-5-nitro- is a chemical compound that has gained significant attention in the scientific community. Its potential applications in various fields, including scientific research, make it an ideal candidate for further study. The development of new synthetic methods, the study of its mechanism of action, and its potential applications in medicine and environmental monitoring are some of the future directions for the study of this compound.

Scientific Research Applications

Imidazo(2,1-b)thiazole, 2,3-dihydro-6-(p-chlorophenyl)-5-nitro- has been extensively studied for its potential applications in scientific research. One of the significant applications is its use as a fluorescent probe for the detection of metal ions. The compound has been shown to exhibit high selectivity and sensitivity towards metal ions such as Cu2+, Zn2+, and Cd2+.

properties

IUPAC Name

6-(4-chlorophenyl)-5-nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O2S/c12-8-3-1-7(2-4-8)9-10(15(16)17)14-5-6-18-11(14)13-9/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKUVNZWNYTKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=C(N21)[N+](=O)[O-])C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00147707
Record name Imidazo(2,1-b)thiazole, 2,3-dihydro-6-(p-chlorophenyl)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo(2,1-b)thiazole, 2,3-dihydro-6-(p-chlorophenyl)-5-nitro-

CAS RN

106636-49-1
Record name Imidazo(2,1-b)thiazole, 2,3-dihydro-6-(p-chlorophenyl)-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106636491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(2,1-b)thiazole, 2,3-dihydro-6-(p-chlorophenyl)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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